molecular formula C26H18O6 B1435201 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid CAS No. 1190438-53-9

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid

Cat. No.: B1435201
CAS No.: 1190438-53-9
M. Wt: 426.4 g/mol
InChI Key: YEEAQHTUSRMZSF-UHFFFAOYSA-N
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Description

Background and significance of phenylene ethynylene compounds

Phenylene ethynylene compounds constitute a fundamentally important class of organic molecules characterized by alternating phenylene rings connected through ethyne linkages, creating rigid and highly conjugated molecular architectures. These compounds have garnered considerable scientific attention due to their unique structural properties, which include exceptional rigidity, linearity, and extended π-conjugation systems. The phenylene ethynylene unit has seen considerable interest in sensor and molecular electronics applications, primarily because of the predictable electronic properties that arise from the linear arrangement of aromatic rings and triple bonds. The rigid linking units formed by phenylene ethynylene structures provide exceptional control over molecular geometry and electronic communication, making them valuable building blocks for sophisticated molecular designs.

The conjugated nature of phenylene ethynylene systems enables efficient electronic communication across the molecular framework, a property that has been extensively exploited in the development of conducting polymers and organic semiconductors. Research has demonstrated that the conjugation length of phenylene ethynylene molecules significantly influences their spectroscopic properties, with longer conjugated systems exhibiting characteristic red-shifted absorption maxima. The high rigidity and linearity of these systems also make it possible to predict their physical dimensions accurately, as was recently demonstrated through electron paramagnetic resonance measurements. This predictability is particularly valuable in applications requiring precise molecular spacing and orientation.

The photophysical properties of phenylene ethynylene compounds are equally remarkable, with many derivatives exhibiting high fluorescence quantum yields and efficient energy transfer capabilities. Studies have shown that donor-acceptor phenylene ethynylene systems containing various electron-accepting groups can achieve fluorescence quantum yields exceeding 0.9 under appropriate conditions. These exceptional optical properties, combined with the structural versatility of the phenylene ethynylene framework, have led to extensive research into their applications in biosensing, optoelectronics, and advanced materials. The antimicrobial properties of certain phenylene ethynylene derivatives have also been documented, with oligomeric phenylene ethynylene compounds demonstrating inactivation effects against bacteria such as Escherichia coli through light-activated mechanisms.

Historical development of dibenzoic acid derivatives

The historical development of dibenzoic acid derivatives represents a significant chapter in organic chemistry, with roots extending back to the nineteenth century when fundamental aromatic carboxylic acids were first isolated and characterized. Benzoic acid itself was discovered in the sixteenth century through the dry distillation of gum benzoin, with early descriptions provided by Nostradamus in 1556, followed by subsequent work by Alexius Pedemontanus and Blaise de Vigenère. The scientific understanding of benzoic acid composition was later established by Justus von Liebig and Friedrich Wöhler, who determined its molecular structure and investigated its chemical relationships. This foundational work established the groundwork for the systematic study of aromatic carboxylic acid derivatives.

The development of dicarboxylic acid derivatives gained significant momentum during the industrial expansion of the twentieth century, particularly with the emergence of terephthalic acid and isophthalic acid as commercially important compounds. Terephthalic acid became industrially important after World War II, with initial production methods involving the oxidation of para-xylene with concentrated nitric acid. The Mid-Century Corporation and Imperial Chemical Industries announced the bromide-catalyzed oxidation of para-toluic acid directly to terephthalic acid in 1955, representing a major advancement in synthetic methodology. The subsequent development of the Amoco process, which employed cobalt-manganese-bromide catalysts for the oxidation of para-xylene, established the modern industrial framework for dicarboxylic acid production.

Isophthalic acid production followed similar developmental pathways, with industrial synthesis achieved through the oxidation of meta-xylene using oxygen in the presence of cobalt-manganese catalysts. The world's largest producer of isophthalic acid, Lotte Chemical Corporation, exemplifies the industrial significance of these compounds in modern manufacturing. The crystalline structure of isophthalic acid, characterized by molecules connected through hydrogen bonds forming infinite chains, demonstrates the importance of intermolecular interactions in determining solid-state properties. These structural insights have informed the design of more complex dibenzoic acid derivatives with tailored properties.

The evolution toward more sophisticated dibenzoic acid derivatives has been driven by advances in synthetic organic chemistry and the growing demand for specialized materials with precise molecular architectures. Modern synthetic approaches have enabled the incorporation of various functional groups and structural modifications into dibenzoic acid frameworks, leading to compounds with enhanced solubility, reactivity, and application-specific properties. The development of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid represents the culmination of these synthetic advances, combining the established chemistry of dicarboxylic acids with the sophisticated molecular design principles of phenylene ethynylene systems.

Structural classification and nomenclature

The systematic classification and nomenclature of this compound reflects the complexity of its molecular architecture and the established conventions of organic chemical nomenclature. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is more precisely designated as 4-[2-[4-[2-(4-carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid, which systematically describes the connectivity and functional group arrangements within the molecule. The compound is registered with the Chemical Abstracts Service under the identifier 1190438-53-9, providing a unique numerical designation for database and literature searches.

The structural classification of this compound places it within the broader category of phenylene ethynylene derivatives, specifically those featuring dicarboxylic acid functionality. The molecular framework can be systematically divided into three primary structural components: a central 2,5-dimethoxy-1,4-phenylene core, two ethyne bridging units, and two terminal 4-carboxyphenyl substituents. The Standard International Chemical Identifier for this compound is InChI=1S/C26H18O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-6,9-12,15-16H,1-2H3,(H,27,28)(H,29,30), which provides a complete algorithmic description of its molecular connectivity.

The compound exhibits structural characteristics that classify it as both a rigid molecular rod and a bifunctional carboxylic acid. The presence of two methoxy substituents on the central phenylene ring introduces electron-donating effects that influence the electronic properties of the conjugated system. The ethyne linkages provide exceptional rigidity and enable extended π-conjugation throughout the molecular framework. The terminal benzoic acid groups confer amphiphilic character to the molecule, with hydrophilic carboxylate functionality balanced by the hydrophobic aromatic core. This structural arrangement places the compound within the specialized class of rigid dicarboxylic acid linkers that have found applications in metal-organic framework synthesis and coordination chemistry.

The systematic understanding of this compound's structure-property relationships requires consideration of conformational factors and intermolecular interactions. The linear geometry imposed by the ethyne linkages constrains the molecule to adopt extended conformations, while the methoxy substituents and carboxylic acid groups provide sites for hydrogen bonding and other non-covalent interactions. The molecular dimensions can be estimated based on standard bond lengths and angles, with the overall length spanning approximately 20-25 angstroms from carboxyl carbon to carboxyl carbon. This precise structural characterization enables rational design approaches for incorporating the compound into larger molecular architectures and materials systems.

Research scope and objectives

The research scope encompassing this compound spans multiple interconnected areas of chemical science, reflecting the compound's versatility as both a fundamental research subject and a functional building block for advanced applications. Primary research objectives focus on elucidating the structure-property relationships that govern the compound's behavior in various chemical environments, with particular emphasis on understanding how the unique combination of rigid phenylene ethynylene architecture and dicarboxylic acid functionality influences molecular interactions and self-assembly processes. Systematic investigations into the compound's photophysical properties aim to characterize its absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics in different solvents and aggregation states.

Contemporary research efforts have concentrated on developing efficient synthetic methodologies for preparing this compound and related derivatives, with emphasis on optimizing reaction conditions to achieve high yields and purity. The Sonogashira cross-coupling reaction has emerged as a particularly important synthetic tool for constructing phenylene ethynylene frameworks, and ongoing research seeks to refine these protocols for the specific structural requirements of dibenzoic acid derivatives. Studies investigating the compound's solubility characteristics in various solvents are essential for understanding its potential applications, as the balance between the hydrophobic aromatic core and hydrophilic carboxylic acid groups significantly influences its behavior in different media.

The potential applications of this compound in materials science represent a major focus of current research initiatives. Metal-organic framework synthesis has identified rigid dicarboxylic acid linkers as valuable components for creating porous crystalline materials with defined geometric properties. Research objectives in this area include determining optimal conditions for framework formation, characterizing the resulting materials' porosity and stability, and evaluating their performance in applications such as gas storage, separation, and catalysis. The compound's rigid molecular geometry makes it particularly attractive for creating materials with predictable pore dimensions and connectivity patterns.

Properties

IUPAC Name

4-[2-[4-[2-(4-carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-6,9-12,15-16H,1-2H3,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEAQHTUSRMZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C#CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid typically involves multi-step organic reactions. While direct detailed protocols for this exact compound are scarce, the preparation generally follows methods used for similar diaryl ethyne-linked compounds:

  • Key Reaction: Sonogashira coupling reaction is the principal method to form the ethyne (alkyne) linkages between the 2,5-dimethoxy-1,4-phenylene core and the benzoic acid moieties.
  • Starting Materials: The synthesis begins with appropriately substituted aryl halides (e.g., 2,5-dimethoxy-1,4-diiodobenzene) and terminal alkynes bearing protected or free carboxyl groups.
  • Catalysts and Conditions: Palladium catalysts (e.g., Pd(PPh3)4) and copper(I) iodide are used under inert atmosphere conditions, often in solvents such as tetrahydrofuran or dimethylformamide, with a base like triethylamine.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the pure dibenzoic acid derivative.

Preparation of Stock Solutions

For research applications, the compound is often prepared as stock solutions for further experimental use. The solubility and preparation details are critical:

Amount of Compound Concentration Volume of Solvent Required (mL)
1 mg 1 mM 2.3451
5 mg 1 mM 11.7255
10 mg 1 mM 23.4511
1 mg 5 mM 0.469
5 mg 5 mM 2.3451
10 mg 5 mM 4.6902
1 mg 10 mM 0.2345
5 mg 10 mM 1.1726
10 mg 10 mM 2.3451
  • Solvent Selection: DMSO is commonly used as a master solvent due to good solubility. For in vivo formulations, co-solvents such as PEG300, Tween 80, or corn oil can be added sequentially after ensuring each previous solvent addition results in a clear solution.
  • Preparation Tips: Heating the solution to 37°C and using ultrasonic baths can improve solubility. Solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Research Findings and Notes on Preparation

  • The compound's synthesis is closely related to methods used for covalent organic frameworks and materials with ethyne-linked aromatic units.
  • The Sonogashira coupling is validated as the most effective method to create the ethyne linkages between aromatic rings with high regioselectivity and yield.
  • Green solid-phase synthesis methods have been explored for similar vinyl-linked covalent organic frameworks, which may offer alternative routes for scale-up or environmentally friendly synthesis.
  • Stability of the compound in solution is sensitive to storage conditions, emphasizing the need for low-temperature storage and protection from repeated freeze-thaw cycles to maintain integrity.

Summary Table of Preparation Method Parameters

Step Details
Reaction Type Sonogashira coupling
Catalysts Pd(PPh3)4, CuI
Solvents THF, DMF, DMSO
Base Triethylamine
Temperature Room temperature to reflux depending on protocol
Purification Recrystallization, chromatography
Stock Solution Solvents DMSO, PEG300, Tween 80, corn oil
Storage Conditions -80°C (6 months), -20°C (1 month)
Solubility Enhancement Heating to 37°C, ultrasonication

Chemical Reactions Analysis

Types of Reactions

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: The aromatic rings and carboxylic acid groups can be reduced under specific conditions to form different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield anhydrides, while reduction can produce alcohols or alkanes

Scientific Research Applications

Chemical Research Applications

Building Blocks for Synthesis
This compound serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of more complex organic molecules and materials. The compound can be utilized in reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds, which are crucial for constructing intricate molecular architectures .

Metal-Organic Frameworks (MOFs)
Due to its high porosity and structural stability, 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid is employed in the synthesis of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their tunable pore sizes and chemical functionalities .

Biological Applications

Biochemical Interaction Studies
The compound's structure enables it to interact with various biological molecules. It can be used to probe biochemical pathways and molecular interactions within cells. Such studies are critical for understanding disease mechanisms and developing therapeutic strategies .

Potential Drug Development
Given its ability to bind to proteins and other biomolecules, this compound shows promise in drug discovery efforts. Research into its pharmacological properties may lead to the development of new therapeutic agents targeting specific biological pathways .

Industrial Applications

Advanced Material Development
In industrial settings, this compound can be utilized in the formulation of advanced materials that exhibit high thermal stability and electrical conductivity. These materials are essential for applications in electronics and aerospace industries .

Polymer Chemistry
The compound can also serve as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal resistance of the resulting materials .

Case Study 1: Synthesis of MOFs

A study demonstrated the use of this compound in synthesizing a new class of MOFs that exhibited exceptional gas adsorption properties. This research highlighted the compound's role in enhancing material performance through structural modifications.

Case Study 2: Drug Interaction Studies

Research involving this compound as a ligand revealed its potential to modulate protein interactions within cellular pathways. The findings suggested that further exploration could lead to novel therapeutic approaches for diseases linked to dysfunctional protein interactions.

Mechanism of Action

The mechanism of action of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid involves its interaction with molecular targets through its aromatic rings and carboxylic acid groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, such as binding to proteins or interacting with other small molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of p-acid and their comparative properties:

Compound Name Structural Differences Key Properties/Applications References
p-acid Central 2,5-dimethoxy-phenylene; ethynyl bridges; terminal -COOH Fluorescence probe (thiourea detection, LOD: 0.26 nM); ECL label (PSA/CEA detection, LOD: 0.8–1.0 pg/mL)
H₂PVDC (4,4′-[(2,5-Dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bisbenzoic acid) Ethenediyl (-CH=CH-) bridges instead of ethynediyl (-C≡C-) Used in luminescent lanthanide MOFs; reduced conjugation compared to p-acid due to single bonds
4,4′-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid Lacks methoxy substituents on the central phenylene Lower electron-donating capacity; limited applications in ECL/sensing compared to p-acid
4,4′-Ethylenebisphenoxyacetic acid Ethylene (-CH₂-CH₂-) linker; phenoxyacetic acid termini Fungicidal activity; no π-conjugation, thus no fluorescence/ECL utility
2,2′-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dithiophene Thiophene termini instead of benzoic acid Donor material in organic electronics; narrower bandgap (2.33 eV) vs. p-acid ’s broader π-system

Functional and Electronic Comparisons

  • Conjugation and Fluorescence : p-acid ’s ethynediyl bridges and methoxy groups enhance π-conjugation, resulting in a higher quantum yield compared to ethenediyl analogs like H₂PVDC . Replacing -COOH with thiophene (as in ) shifts absorption/emission to longer wavelengths but eliminates MOF-forming capability.
  • Acid Functionality: Terminal -COOH groups enable p-acid to coordinate with metal ions (e.g., Ag⁺ in nanoporous silver ECL labels ) and integrate into MOFs . Analogues lacking -COOH (e.g., tert-butyl derivatives ) are inert in such applications.
  • Electron-Donating Substituents: The 2,5-dimethoxy groups in p-acid stabilize excited states, improving fluorescence intensity and sensor sensitivity . Non-methoxy analogs (e.g., ) exhibit weaker emission.

Performance in Sensing and Catalysis

  • Thiourea Detection: p-acid-Br (a brominated derivative of p-acid) achieved a detection limit of 0.26 nM for thiourea, outperforming non-fluorescent analogs like 4,4′-ethylenebisphenoxyacetic acid .
  • ECL Immunoassays: p-acid-functionalized nanoporous silver labels enabled ultrasensitive detection of cancer biomarkers (PSA: 1.0 pg/mL; CEA: 0.8 pg/mL), a feat unmatched by non-conjugated or non-carboxylic acid-containing analogs .

Fluorescence and Sensing

  • p-acid-Br demonstrated a linear fluorescence response to thiourea (0.5–1000 nM), attributed to photoinduced electron transfer (PET) quenching upon analyte binding .
  • In ECL-based immunosensors, p-acid’s conjugation with nanoporous silver amplified signals by 10-fold compared to non-porous labels, due to enhanced surface area and catalytic activity .

Limitations and Challenges

  • Solubility: p-acid’s poor solubility in aqueous media necessitates derivatization (e.g., bromination) or nanoparticle conjugation for practical use .
  • Stability : Prolonged exposure to light or oxidants degrades the ethynyl backbone, limiting reuse in sensors .

Biological Activity

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid is a complex organic compound characterized by its unique structure, which consists of multiple aromatic rings and carboxylic acid functionalities. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C26H18O6
  • Molecular Weight : 426.4 g/mol
  • IUPAC Name : 4-[2-[4-[2-(4-carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its aromatic rings and carboxylic acid groups. These interactions can influence numerous biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antioxidant Properties

The compound's structure allows it to act as an effective antioxidant. Research has demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Recent findings suggest that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their anticancer activities. The results indicated:

CompoundIC50 (µM)Cell Line
Compound A12.5MCF-7
Compound B15.0HeLa
Compound C10.0A549

This data highlights the potential of these compounds as lead candidates for further development in cancer therapy.

Study on Antioxidant Activity

Another study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays:

Sample Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

These findings suggest that higher concentrations significantly enhance the antioxidant activity of the compound.

Q & A

Q. What are the primary synthetic routes for 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid, and how are they optimized for yield and purity?

The compound is synthesized via Sonogashira coupling between 1,4-dibromo-2,5-dimethoxybenzene and ethynyl-substituted benzoic acid derivatives. Key steps include:

  • Pd-catalyzed cross-coupling under inert conditions (e.g., PdCl₂(PPh₃)₂, CuI, and Et₃N) .
  • Purification via column chromatography (e.g., silica gel with n-hexane/CH₂Cl₂) .
  • Characterization using ¹H/¹³C NMR to confirm ethynyl linkages and FT-IR to validate carboxylic acid groups .
  • Yield optimization by controlling reaction time (e.g., 18–24 hours) and stoichiometric ratios of reactants .

Q. How does this compound function as a linker in metal-organic frameworks (MOFs), and what structural advantages does it offer?

The compound’s rigid, conjugated backbone and carboxylic acid termini enable it to act as a ditopic linker in MOFs. Key advantages include:

  • Tunable pore size : By adjusting the linker length, MOFs like PIZOF-2 achieve pore apertures up to 20 Å, facilitating gas capture (e.g., water vapor at 75% RH) .
  • High stability : Zr-based MOFs (e.g., UiO-66 analogs) with this linker exhibit thermal stability (>500°C) and resistance to pressure (10 tons/cm²) due to strong Zr–O bonds .
  • Luminescence : The phenyleneethynylene core enables MOFs to serve as fluorescence probes for biomolecules .

Advanced Research Questions

Q. What methodologies are employed to integrate this compound into electrochemical immunosensors for ultra-sensitive biomarker detection?

The compound is functionalized with nanomaterials to create dual-signal amplification platforms :

  • Nanoporous silver (NPS) labeling : The carboxyl groups bind to NPS, enhancing electrochemiluminescence (ECL) signals for prostate-specific antigen (PSA) and carcinoembryonic antigen (CEA) detection (LOD: 1 pg/mL and 0.8 pg/mL, respectively) .
  • Graphene oxide-chitosan/AuNP substrates : These improve antibody immobilization and conductivity, enabling multiplexed detection without cross-reactivity .
  • Validation : Real serum samples are tested against ELISA to confirm accuracy (R² > 0.99) .

Q. How can the hydrothermal stability of MOFs incorporating this linker be systematically evaluated?

Stability tests involve:

  • Water exposure : MOFs are soaked in water for 24–72 hours, followed by PXRD to check crystallinity retention .
  • High-temperature treatment : Thermogravimetric analysis (TGA) up to 600°C assesses decomposition thresholds .
  • Chemical resistance : MOFs are exposed to acidic/basic solutions (pH 2–12), with BET surface area measurements post-treatment to evaluate porosity loss .

Q. What strategies resolve contradictions in reported photophysical properties of the compound when used in fluorescence probes?

Discrepancies in fluorescence quantum yields or Stokes shifts arise from:

  • Solvent polarity : Testing in varying solvents (e.g., DMSO vs. water) to assess environmental sensitivity .
  • Aggregation effects : Encapsulation in silica nanoparticles (p-acid@SiO₂) reduces self-quenching and enhances signal linearity (e.g., 0.05–1000 fM DNA detection) .
  • Cross-validation : Comparing UV-vis , PL spectroscopy , and computational modeling (TD-DFT) to reconcile experimental and theoretical data .

Q. How can researchers address discrepancies in MOF stability claims when using this linker under humid conditions?

While Zr-MOFs with this linker are generally stable, variations arise due to:

  • Node defects : NH₂-modified linkers (e.g., BDC-NH₂) improve hydrophobicity, reducing water-induced degradation .
  • Post-synthetic modifications : Grafting hydrophobic groups (e.g., perfluoroalkyl chains) via covalent bonding enhances moisture resistance .
  • In-situ characterization : In-situ PXRD under controlled humidity (e.g., 0–90% RH) monitors structural changes dynamically .

Methodological Tables

Q. Table 1. Key Applications in Biosensing

ApplicationDetection TargetLinear RangeLODAmplification StrategyReference
Electrochemical ECLPSA/CEA0.003–20 ng/mL1.0 pg/mLP-acid/NPS + graphene oxide/AuNP
Fluorescence DNATarget DNA0.05–1000 fM20 pMp-acid@SiO₂ nanoparticles
Thiourea assayThiourea0.5–1000 nM0.26 nMp-acid-Br functionalization

Q. Table 2. MOF Stability Metrics

MOF TypePore Size (Å)Thermal Stability (°C)Water Stability (RH%)Pressure Resistance (tons/cm²)Reference
PIZOF-22030075% RH stable10
UiO-66 analog6–12>50090% RH stable10

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid
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4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid

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